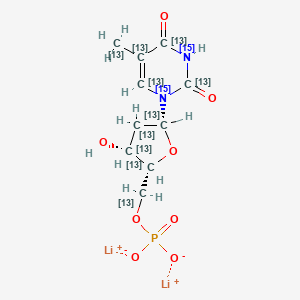
Thymidine 5'-monophosphate-13C10,15N2 (dilithium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thymidine 5’-monophosphate-13C10,15N2 (dilithium) is a chemically synthesized compound where the thymidine 5’-monophosphate molecule is labeled with carbon-13 and nitrogen-15 isotopes. This labeling makes it particularly useful in various scientific research applications, especially in the fields of biochemistry and molecular biology. The compound is often used as a tracer in metabolic studies and drug development processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine 5’-monophosphate-13C10,15N2 (dilithium) involves the incorporation of carbon-13 and nitrogen-15 isotopes into the thymidine 5’-monophosphate molecule The process typically starts with the preparation of labeled thymidine, followed by phosphorylation to obtain the monophosphate form
Industrial Production Methods
Industrial production of Thymidine 5’-monophosphate-13C10,15N2 (dilithium) follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification systems. The use of stable isotopes like carbon-13 and nitrogen-15 requires specialized equipment and safety protocols to ensure the integrity of the labeled compound.
Analyse Chemischer Reaktionen
Types of Reactions
Thymidine 5’-monophosphate-13C10,15N2 (dilithium) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form thymidine 5’-diphosphate or thymidine 5’-triphosphate.
Reduction: Reduction reactions can convert the compound back to its deoxythymidine form.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of catalysts or under acidic/basic conditions.
Major Products Formed
Oxidation: Thymidine 5’-diphosphate, Thymidine 5’-triphosphate.
Reduction: Deoxythymidine.
Substitution: Various substituted thymidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Thymidine 5’-monophosphate-13C10,15N2 (dilithium) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of thymidine in biochemical pathways.
Biology: Employed in studies of DNA synthesis and repair, as the labeled thymidine can be incorporated into DNA strands.
Medicine: Utilized in drug development to study the pharmacokinetics and metabolism of thymidine analogs.
Industry: Applied in the production of labeled nucleotides for use in various diagnostic and therapeutic applications.
Wirkmechanismus
The mechanism of action of Thymidine 5’-monophosphate-13C10,15N2 (dilithium) involves its incorporation into DNA during the synthesis phase. The labeled thymidine is recognized by DNA polymerases and incorporated into the growing DNA strand. This allows researchers to track the incorporation and distribution of thymidine in cells and tissues, providing valuable insights into DNA synthesis and repair mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thymidine 5’-monophosphate-13C10,15N2 (disodium): Similar in structure but uses disodium instead of dilithium for stabilization.
Thymidine 5’-triphosphate-13C10,15N2: Contains three phosphate groups instead of one, used in studies of DNA polymerase activity.
Deoxythymidine 5’-monophosphate-13C10,15N2: Lacks the phosphate group, used in studies of thymidine metabolism.
Uniqueness
Thymidine 5’-monophosphate-13C10,15N2 (dilithium) is unique due to its specific labeling with carbon-13 and nitrogen-15 isotopes, which makes it highly useful as a tracer in metabolic studies. The use of dilithium for stabilization also provides distinct advantages in terms of compound stability and solubility.
Eigenschaften
Molekularformel |
C10H13Li2N2O8P |
|---|---|
Molekulargewicht |
346.0 g/mol |
IUPAC-Name |
dilithium;[(2R,3R,5R)-3-hydroxy-5-(5-(113C)methyl-2,4-dioxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-1-yl)(2,3,4,5-13C4)oxolan-2-yl](113C)methyl phosphate |
InChI |
InChI=1S/C10H15N2O8P.2Li/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(20-8)4-19-21(16,17)18;;/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18);;/q;2*+1/p-2/t6-,7-,8-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1;; |
InChI-Schlüssel |
ZEFACUFFWBFJPP-RUIBEINESA-L |
Isomerische SMILES |
[Li+].[Li+].[13CH3][13C]1=[13CH][15N]([13C](=O)[15NH][13C]1=O)[13C@H]2[13CH2][13C@H]([13C@H](O2)[13CH2]OP(=O)([O-])[O-])O |
Kanonische SMILES |
[Li+].[Li+].CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




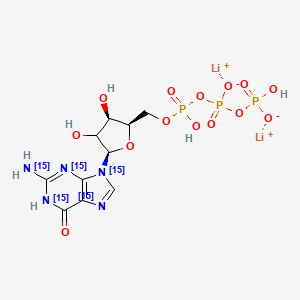
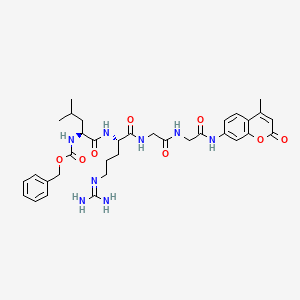




![[(2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-tetraacetyloxy-2,8-dihydroxy-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate](/img/structure/B12385894.png)
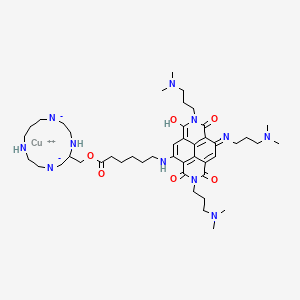
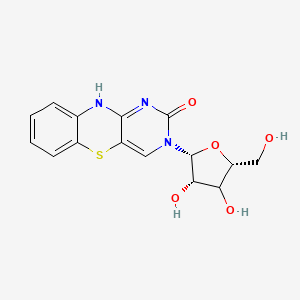
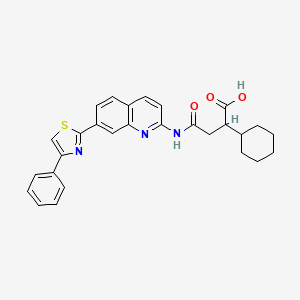
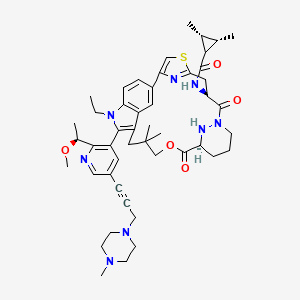
![[4-[3-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-2-yl]propyl]cyclohexyl]methanamine](/img/structure/B12385922.png)
